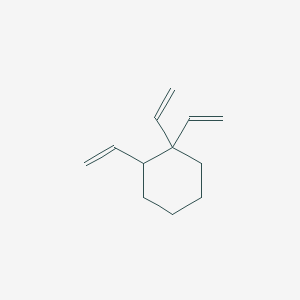

Trivinylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

30172-87-3 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1,1,2-tris(ethenyl)cyclohexane |

InChI |

InChI=1S/C12H18/c1-4-11-9-7-8-10-12(11,5-2)6-3/h4-6,11H,1-3,7-10H2 |

InChI Key |

NWRZGFYWENINNX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCCCC1(C=C)C=C |

Origin of Product |

United States |

Foundational & Exploratory

trivinylcyclohexane synthesis from cyclododecatriene

An In-depth Technical Guide to the Synthesis of Trivinylcyclohexane from Cyclododecatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 1,2,4-trivinylcyclohexane (B37108), a valuable intermediate in various chemical industries, directly from 1,5,9-cyclododecatriene (B1592173). The primary method described is a direct thermal isomerization, a more efficient route than multi-step synthetic pathways. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound, particularly the 1,2,4-isomer, is a significant building block in the synthesis of specialty polymers and as a key intermediate in the production of sulfur silanes used to enhance the performance of materials such as automobile tires.[1] The direct synthesis from 1,5,9-cyclododecatriene, a readily available industrial chemical produced from the trimerization of butadiene, offers an atom-economical and efficient manufacturing process. This guide focuses on the thermal rearrangement of 1,5,9-cyclododecatriene to 1,2,4-trivinylcyclohexane.

Reaction Overview: Thermal Isomerization

The synthesis of 1,2,4-trivinylcyclohexane from 1,5,9-cyclododecatriene is achieved through a high-temperature thermal isomerization reaction. This process involves the rearrangement of the 12-membered ring of cyclododecatriene into a 6-membered cyclohexane (B81311) ring substituted with three vinyl groups.[2] The reaction can be performed in the absence of a catalyst, relying on high temperatures to facilitate the molecular rearrangement.[1][2][3]

A subsequent equilibration step at a lower temperature can be employed to enrich the product mixture in a specific, desired geometric isomer of 1,2,4-trivinylcyclohexane.[1][3] The final product is then typically purified by distillation.[2]

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of 1,2,4-trivinylcyclohexane from 1,5,9-cyclododecatriene based on patented procedures.

General Apparatus

The thermal isomerization is typically carried out in a continuous flow system. The key components of the apparatus are:

-

A vaporization chamber to convert the liquid 1,5,9-cyclododecatriene into a vapor.[3]

-

A hot tube reactor, often made of stainless steel, housed within a furnace to maintain the high temperatures required for the isomerization.[1]

-

A condenser and a cooled receiver to collect the reaction products.[2]

-

An inert gas source (e.g., nitrogen) to facilitate the transport of the reactant and maintain an inert atmosphere.[2]

-

Pressure and temperature control systems.

Step 1: Thermal Isomerization

-

Vaporization: Liquid 1,5,9-cyclododecatriene is introduced into a heated vaporization chamber.[3] The vaporizer, which can be a heated metallic tube, is maintained at a temperature sufficient to vaporize the cyclododecatriene, typically in the range of 180-210°C.[1][2]

-

Isomerization: The vaporized 1,5,9-cyclododecatriene is then passed through a hot tube reactor.[1] The reactor is heated to a temperature between 400°C and 600°C.[1][3] A stream of an inert gas, such as nitrogen, can be used to carry the reactant vapor through the reactor.[2]

-

Product Collection: The reaction mixture exiting the reactor is passed through a condenser and collected in a cooled receiver.[2]

Step 2: Equilibration for Isomer Enrichment (Optional)

To increase the concentration of a specific geometric isomer, the product mixture from the thermal isomerization can be subjected to an equilibration step.

-

Equilibration: The crude 1,2,4-trivinylcyclohexane mixture is heated in either the vapor or liquid phase at a temperature ranging from 180°C to 375°C.[1][3] This process is carried out at pressures ranging from 0.101 kPa to 1013 kPa.[1]

Step 3: Purification

-

Distillation: The final product, 1,2,4-trivinylcyclohexane, is separated from any unreacted starting material and byproducts by distillation.[2]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 1,2,4-trivinylcyclohexane from 1,5,9-cyclododecatriene.

Table 1: General Reaction Conditions for Thermal Isomerization

| Parameter | Value | Reference |

| Starting Material | 1,5,9-Cyclododecatriene | [1] |

| Product | 1,2,4-Trivinylcyclohexane | [1] |

| Isomerization Temperature | 400°C to 600°C | [1][3] |

| Equilibration Temperature | 180°C to 375°C | [1][3] |

| Isomerization Pressure | 0.101 kPa to 121.5 kPa | [1] |

| Equilibration Pressure | 0.101 kPa to 1013 kPa | [1] |

Table 2: Example of Thermal Isomerization of trans,trans,cis-1,5,9-Cyclododecatriene

| Parameter | Value | Reference |

| Starting Material Volume | 300 cc | [2] |

| Preheating Temperature | 210°C | [2] |

| Reaction Tube Temperature | ~500°C | [2] |

| Product Boiling Point | 86-90°C | [2] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1,2,4-trivinylcyclohexane.

Caption: Experimental workflow for the synthesis of 1,2,4-trivinylcyclohexane.

Logical Relationship of Isomerization and Equilibration

The following diagram shows the logical relationship between the initial isomerization and the optional equilibration step for achieving a desired isomer ratio.

Caption: Logical flow of the isomerization-equilibration process.

References

- 1. WO2013012678A1 - this compound stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 2. US3011003A - Process for the preparation of trivinyl cyclohexanes - Google Patents [patents.google.com]

- 3. US8829257B2 - this compound stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,2,4-Trivinylcyclohexane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylcyclohexane (B37108) (TVCH) is a unique cycloaliphatic triene, characterized by a cyclohexane (B81311) ring substituted with three vinyl groups at the 1, 2, and 4 positions. This trifunctionality makes it a significant monomer in polymer science, where it is utilized as a cross-linking agent and a building block for polymers with tailored properties. Its non-aromatic nature makes it particularly suitable for applications with stringent purity and biocompatibility requirements, including materials with potential food contact. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1,2,4-trivinylcyclohexane.

Chemical and Physical Properties

1,2,4-Trivinylcyclohexane is commercially available as a mixture of stereoisomers. It is a colorless to light yellow liquid with a characteristic odor. It is insoluble in water but soluble in common organic solvents. The presence of three vinyl groups dictates its chemical reactivity, making it susceptible to addition reactions and polymerization.

Data Presentation: Key Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈ | [1][2][3][4] |

| Molecular Weight | 162.27 g/mol | [2][3][4][5] |

| CAS Number | 2855-27-8 | [1][2][3][4] |

| Density | 0.836 g/mL at 25 °C | [3] |

| Boiling Point | 85-88 °C at 20 mmHg | [3] |

| Melting Point | < -60 °C | |

| Flash Point | 69 °C (closed cup) | [3] |

| Refractive Index (n20/D) | 1.478 | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| IUPAC Name | 1,2,4-tris(ethenyl)cyclohexane | [5] |

| InChI | 1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-6,10-12H,1-3,7-9H2 | [5] |

| InChIKey | KTRQRAQRHBLCSQ-UHFFFAOYSA-N | [5] |

| SMILES | C=CC1CCC(C=C)C(C1)C=C | [5] |

Structure and Stereochemistry

The structure of 1,2,4-trivinylcyclohexane is centered around a cyclohexane core. The presence of three chiral centers at positions 1, 2, and 4 of the cyclohexane ring gives rise to multiple stereoisomers. Commercially available 1,2,4-trivinylcyclohexane is a mixture of these isomers.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The three vinyl substituents can occupy either axial (a) or equatorial (e) positions. The relative stability of the different stereoisomers and their conformers is determined by the steric interactions between the bulky vinyl groups.

Due to the 1,3-diaxial interactions, substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric hindrance. For 1,2,4-trisubstituted cyclohexanes, the most stable conformations will be those that maximize the number of vinyl groups in equatorial positions. The possible cis/trans isomers and their most stable chair conformations are complex. For example, the all-cis isomer would likely be forced into a conformation with at least one axial vinyl group, leading to significant steric strain. Conversely, certain trans isomers could potentially adopt a conformation with all three vinyl groups in equatorial positions, which would be sterically more favorable.

A detailed analysis of all possible stereoisomers (e.g., (1R,2R,4R), (1S,2S,4S), (1R,2R,4S), etc.) and their conformational equilibria would require advanced computational modeling and spectroscopic analysis, which is beyond the scope of currently available public data.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be complex due to the presence of multiple isomers.

-

Vinyl Protons: A series of multiplets would be expected in the range of δ 4.8-6.0 ppm.

-

Cyclohexane Ring Protons: A complex pattern of overlapping multiplets would appear in the upfield region, typically between δ 1.0-2.5 ppm. The chemical shifts and coupling constants of these protons would be highly dependent on their axial or equatorial orientation and the relative stereochemistry of the vinyl groups.

-

-

¹³C NMR:

-

Vinyl Carbons: Resonances for the sp² hybridized carbons of the vinyl groups would be expected in the range of δ 110-145 ppm.

-

Cyclohexane Ring Carbons: Resonances for the sp³ hybridized carbons of the cyclohexane ring would appear further upfield, typically between δ 25-50 ppm. The exact chemical shifts would vary depending on the substitution pattern and conformation.

-

Experimental Protocols

Synthesis of 1,2,4-Trivinylcyclohexane

A common method for the synthesis of 1,2,4-trivinylcyclohexane is the thermal isomerization of 1,5,9-cyclododecatriene (B1592173).[6][7]

Reaction:

1,5,9-Cyclododecatriene → 1,2,4-Trivinylcyclohexane

General Protocol (based on patent literature):

-

Apparatus: The reaction is typically carried out in a flow reactor system consisting of an evaporator, a heated reaction tube, and a condenser/receiver. The reaction tube is often made of quartz or a similar inert material and may be filled with an inert material to improve heat transfer.

-

Reaction Conditions:

-

Temperature: The isomerization is conducted at high temperatures, typically in the range of 450 °C to 550 °C.

-

Pressure: The reaction can be performed at atmospheric or reduced pressure. Using an inert carrier gas (e.g., nitrogen) allows for operation at a controlled partial pressure of the reactant.

-

-

Procedure: a. 1,5,9-cyclododecatriene is vaporized in the evaporator. b. The vapor is passed through the heated reaction tube where the thermal rearrangement to 1,2,4-trivinylcyclohexane occurs. c. The product mixture is then cooled and collected in the receiver.

-

Purification: The resulting mixture, which may contain unreacted starting material and other byproducts, is typically purified by fractional distillation. A patent also describes a subsequent equilibration step at a lower temperature (180 °C to 375 °C) to enrich a particular geometric isomer.[7]

Chemical Reactivity and Applications

The chemical reactivity of 1,2,4-trivinylcyclohexane is dominated by its three vinyl groups, making it a versatile monomer for polymerization.

Polymerization

1,2,4-Trivinylcyclohexane can undergo polymerization via free-radical or cationic mechanisms. Due to its trifunctionality, it is primarily used as a cross-linking agent to create three-dimensional polymer networks with enhanced thermal and mechanical stability.

Free-Radical Polymerization:

This can be initiated by common free-radical initiators such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides (e.g., benzoyl peroxide). The initiator decomposes upon heating to generate free radicals, which then attack the vinyl groups of the 1,2,4-trivinylcyclohexane monomers to initiate the polymerization chain reaction. The presence of three vinyl groups per molecule leads to the rapid formation of a cross-linked network.

Cationic Polymerization:

Cationic polymerization is initiated by a cation, which can be generated from a protic acid or a Lewis acid in the presence of a proton source. The cationic initiator adds to a vinyl group, generating a new carbocation that can then propagate by adding to other monomer units. This method can also be used to produce cross-linked polymers from 1,2,4-trivinylcyclohexane.

The properties of the resulting polymers, such as hardness, thermal stability, and solvent resistance, can be tailored by controlling the degree of cross-linking.

Visualizations

Logical Relationship: Synthesis of 1,2,4-Trivinylcyclohexane

Caption: Synthesis of 1,2,4-Trivinylcyclohexane.

Experimental Workflow: Free-Radical Polymerization

Caption: Free-Radical Polymerization Workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. t.soka.ac.jp [t.soka.ac.jp]

- 3. 1,2,4-Trivinylcyclohexane, mixture of isomers 98 2855-27-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. US3011003A - Process for the preparation of trivinyl cyclohexanes - Google Patents [patents.google.com]

- 7. WO2013012678A1 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

An In-depth Technical Guide to Trivinylcyclohexane Isomers and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trivinylcyclohexane, focusing on their structure, properties, and characterization. This compound, with the chemical formula C₁₂H₁₈, exists as several constitutional and stereoisomers, primarily the 1,2,4- and 1,3,5-substituted isomers, each with its own set of stereoisomers. This guide delves into the synthesis, separation, and detailed analytical characterization of these compounds, offering valuable information for their application in polymer chemistry and as intermediates in organic synthesis.

Isomers of this compound

This compound isomers are categorized based on the substitution pattern of the three vinyl groups on the cyclohexane (B81311) ring. The most common constitutional isomers are 1,2,4-trivinylcyclohexane (B37108) and 1,3,5-trivinylcyclohexane. Additionally, 1,2,3-trivinylcyclohexane is a possible isomer. Each of these constitutional isomers can exist as multiple stereoisomers (diastereomers and enantiomers) due to the presence of chiral centers and the geometry of the cyclohexane ring.

1,2,4-Trivinylcyclohexane

1,2,4-Trivinylcyclohexane is the most commercially available isomer, typically sold as a mixture of its stereoisomers. The cyclohexane ring in 1,2,4-trivinylcyclohexane has three chiral centers at positions 1, 2, and 4, leading to the possibility of 2³ = 8 stereoisomers (four pairs of enantiomers). These are often referred to as geometric isomers in technical literature, with designations based on their relative boiling points. A patented process describes the enrichment of the lowest boiling isomer, designated as Isomer A.[1][2]

1,3,5-Trivinylcyclohexane

The 1,3,5-substitution pattern can also lead to stereoisomerism. By analogy with 1,3,5-trimethylcyclohexane, which has two diastereomers (cis and trans), 1,3,5-trivinylcyclohexane is expected to have a cis-isomer (where all three vinyl groups are on the same side of the ring) and a trans-isomer (where one vinyl group is on the opposite side to the other two). The cis-isomer is a meso compound and thus achiral, while the trans-isomer is chiral and exists as a pair of enantiomers.

1,2,3-Trivinylcyclohexane

For 1,2,3-trivinylcyclohexane, with three adjacent chiral centers, a more complex set of stereoisomers is possible. Based on the principles of stereoisomerism in substituted cyclohexanes, this would also result in a mixture of diastereomers and enantiomers.[3]

Synthesis of this compound Isomers

This compound is primarily synthesized through the thermal isomerization of 1,5,9-cyclododecatriene.[1][2][4] This process typically yields a mixture of this compound isomers, with the 1,2,4-isomer being a major product. The reaction is generally carried out at high temperatures, ranging from 300 to 650 °C.[4] Subsequent fractional distillation can be employed to separate the isomers based on their boiling points.[1][2]

Quantitative Data

Quantitative data for individual this compound isomers is limited in publicly available literature. Most of the available data pertains to the mixture of 1,2,4-trivinylcyclohexane isomers.

| Property | 1,2,4-Trivinylcyclohexane (Mixture of Isomers) | Reference |

| CAS Number | 2855-27-8 | [5][6][7] |

| Molecular Formula | C₁₂H₁₈ | [5][7] |

| Molecular Weight | 162.27 g/mol | [5][7] |

| Boiling Point | 85-88 °C at 20 mmHg | [7][8][9] |

| Density | 0.836 g/mL at 25 °C | [7][8][9] |

| Refractive Index (n20/D) | 1.478 | [7][8][9] |

Experimental Protocols for Characterization

The characterization of this compound isomers relies on a combination of chromatographic and spectroscopic techniques to separate and identify the individual components of a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the different isomers of this compound.

Illustrative GC-MS Protocol:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness. For better separation of isomers, a mid-to-high polarity column like a Restek Rtx®-65 may be used.[1]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 10 °C/min.

-

Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Expected Mass Spectral Fragmentation: The mass spectrum of this compound isomers is expected to show a molecular ion peak (M⁺) at m/z 162. Common fragmentation patterns for cyclic alkanes and alkenes involve the loss of small neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da) and propyl (C₃H₇, 43 Da) or butyl (C₄H₉, 57 Da) radicals.[10][11][12] The fragmentation pattern can help in distinguishing between constitutional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural elucidation of the this compound isomers.

Illustrative ¹H and ¹³C NMR Protocol:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment.

-

Expected chemical shifts:

-

Vinyl protons (=CH- and =CH₂): ~4.8-6.0 ppm.

-

Cyclohexane ring protons (-CH- and -CH₂-): ~1.0-2.5 ppm.

-

-

-

¹³C NMR Acquisition:

-

Proton-decoupled experiment.

-

Expected chemical shifts:

-

Vinyl carbons (=CH- and =CH₂): ~110-145 ppm.

-

Cyclohexane ring carbons (-CH- and -CH₂-): ~25-50 ppm.

-

-

The exact chemical shifts and coupling constants will vary for each isomer due to different steric and electronic environments. Two-dimensional NMR techniques like COSY and HSQC would be invaluable for assigning the proton and carbon signals unambiguously.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the characteristic functional groups present in this compound.

Illustrative FTIR Protocol:

-

Instrument: FTIR spectrometer.

-

Sample Preparation: A thin film of the liquid sample on a salt plate (e.g., NaCl or KBr) or analysis using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Typically in the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

-

C-H stretch (sp² carbons of vinyl groups): ~3080-3010 cm⁻¹.[13]

-

C-H stretch (sp³ carbons of cyclohexane ring): ~2960-2850 cm⁻¹.[14][15]

-

C-H bend (out-of-plane) for vinyl groups: ~990 and 910 cm⁻¹.

Diagrams

Caption: Relationships between this compound isomers.

Caption: Workflow for synthesis and characterization.

References

- 1. WO2013012678A1 - this compound stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 2. US8829257B2 - this compound stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US3011003A - Process for the preparation of trivinyl cyclohexanes - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. CAS 2855-27-8: 1,2,4-Trivinylcyclohexane | CymitQuimica [cymitquimica.com]

- 7. 1,2,4-Trivinylcyclohexane, mixture of isomers 98 2855-27-8 [sigmaaldrich.com]

- 8. alkalisci.com [alkalisci.com]

- 9. 1,2,4-TRIVINYLCYCLOHEXANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. whitman.edu [whitman.edu]

- 13. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 15. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. taylorandfrancis.com [taylorandfrancis.com]

physical properties of trivinylcyclohexane boiling point density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of trivinylcyclohexane, focusing on its boiling point and density. It includes experimental protocols for the determination of these properties and visual workflows to illustrate key processes.

Core Physical Properties of this compound

This compound is a cyclic organic compound with three vinyl groups attached to a cyclohexane (B81311) ring. The physical properties can vary depending on the specific isomer. The most commonly cited isomer is 1,2,4-trivinylcyclohexane (B37108).

Data Summary

The available quantitative data for the physical properties of this compound isomers are summarized in the table below. It is important to note that while data for 1,2,4-trivinylcyclohexane is readily available, specific experimental values for other isomers, such as 1,3,5-trivinylcyclohexane, are not well-documented in publicly available literature.

| Property | 1,2,4-Trivinylcyclohexane | 1,3,5-Trivinylcyclohexane |

| Boiling Point | 85-88 °C at 20 mmHg[1][2][3][4][5][6] | Data not available |

| Density | 0.836 g/mL at 25 °C[1][2][3][4][5][6] | Data not available |

| Molecular Weight | 162.27 g/mol [1][2][3] | 162.27 g/mol |

| Melting Point | < -60 °C[1] | Data not available |

| Flash Point | 69 °C (closed cup)[2][3] | Data not available |

| Refractive Index | n20/D 1.478 (lit.)[2][3][4][5] | Data not available |

Experimental Protocols

Detailed experimental protocols for determining the boiling point and density of this compound are not explicitly available. However, standard laboratory procedures for organic liquids can be applied. The following are generalized protocols based on established methods.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level above the side arm.

-

The thermometer and test tube assembly are immersed in the Thiele tube, with the rubber band remaining above the oil level.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4][7]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance (m_pycnometer).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m_pycnometer+water). The temperature of the water is recorded.

-

The mass of the water is calculated (m_water = m_pycnometer+water - m_pycnometer).

-

The volume of the pycnometer at that temperature is determined using the known density of water at that temperature (V_pycnometer = m_water / ρ_water).

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The pycnometer filled with this compound is weighed (m_pycnometer+liquid).

-

The mass of the this compound is calculated (m_liquid = m_pycnometer+liquid - m_pycnometer).

-

The density of the this compound is then calculated using the formula: ρ_liquid = m_liquid / V_pycnometer.

Visualizations

The following diagrams illustrate the synthesis of 1,2,4-trivinylcyclohexane and a general workflow for the experimental determination of its physical properties.

Caption: Synthesis workflow for 1,2,4-trivinylcyclohexane.

Caption: Experimental workflow for physical property determination.

References

- 1. phillysim.org [phillysim.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. 1,2,4-Trivinylcyclohexane, mixture of isomers 98 2855-27-8 [sigmaaldrich.com]

- 6. 1,2,4-TRIVINYLCYCLOHEXANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

trivinylcyclohexane CAS number 2855-27-8 information

An In-depth Technical Guide to 1,2,4-Trivinylcyclohexane (B37108) (CAS: 2855-27-8)

Abstract

This technical guide provides a comprehensive overview of 1,2,4-trivinylcyclohexane (TVCH), a versatile organic compound identified by CAS number 2855-27-8. This document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its chemical properties, synthesis, applications, and safety protocols. 1,2,4-Trivinylcyclohexane is a colorless to pale yellow liquid notable for its cyclohexane (B81311) core functionalized with three vinyl groups.[1] These vinyl groups are the source of its high reactivity, making it a valuable monomer and cross-linking agent in polymer chemistry.[1][2] This guide consolidates quantitative data into structured tables, outlines detailed experimental protocols, and employs visualizations to illustrate key processes and relationships, serving as a critical resource for its application in advanced material synthesis.

Chemical and Physical Properties

1,2,4-Trivinylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with three vinyl groups at the 1, 2, and 4 positions.[1] It is typically available as a mixture of stereoisomers.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 2855-27-8 | [3][4] |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molecular Weight | 162.27 g/mol | [3][5] |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Boiling Point | 85-88 °C at 20 mmHg | [3][4] |

| Density | 0.836 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.478 | [3][4] |

| Flash Point | 69 °C (closed cup) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Purity (GC) | >97.0% (total of isomers) |

Synthesis and Manufacturing

The primary industrial synthesis of 1,2,4-trivinylcyclohexane involves the thermal isomerization of 1,5,9-cyclododecatriene (B1592173). This process is typically followed by an equilibration step to enrich the mixture with a specific geometric isomer, which can be more efficient in subsequent reactions like hydrosilation.[6][7]

Experimental Protocol: Synthesis and Isomer Enrichment

This protocol is based on a patented industrial process for producing 1,2,4-trivinylcyclohexane with an enriched stereoisomer composition.[6]

Step 1: Thermal Isomerization

-

Objective: To convert 1,5,9-cyclododecatriene into a mixture of 1,2,4-trivinylcyclohexane isomers.

-

Procedure:

-

Heat 1,5,9-cyclododecatriene to a temperature between 400°C and 600°C.

-

Maintain the pressure in the range of 0.101 kPa to 121.5 kPa.

-

This reaction yields a 1,2,4-trivinylcyclohexane composition that is typically low in the desired Isomer A (1,trans-2,trans-4-trivinyl-cyclohexane).[6]

-

Step 2: Equilibration

-

Objective: To increase the concentration of the desired geometric isomer (Isomer A).

-

Procedure:

-

Take the crude mixture from the isomerization step.

-

Heat the mixture in either the gas or liquid phase to a temperature between 180°C and 375°C.

-

Maintain pressure between 0.101 kPa and 1,013 kPa for a sufficient amount of time to allow the isomer ratio to equilibrate.[6]

-

Step 3: Purification

-

Objective: To separate the enriched isomer mixture from byproducts.

-

Procedure:

Step 4: Analysis

-

Objective: To determine the ratio of stereoisomers.

-

Procedure:

-

Analyze the final product using Gas Chromatography (GC) with a flame ionization detector.

-

A suitable column is a fused silica (B1680970) capillary column, such as a Restek Rtx®-65.

-

A typical oven temperature program starts at 80°C and ramps up to 200°C.[6]

-

Applications in Polymer Chemistry

The presence of three reactive vinyl groups makes 1,2,4-trivinylcyclohexane a highly valuable monomer and cross-linking agent in the field of polymer science.[1][2] Its multifunctional nature allows for the creation of highly cross-linked, three-dimensional polymer networks with enhanced thermal stability and mechanical strength.[2]

-

Monomer for Polymerization: It serves as a primary building block for producing specialized polymers and copolymers.[1][2]

-

Cross-Linking Agent: It is used to create durable, high-performance materials by forming bridges between polymer chains.[2] The rigid cyclohexane backbone contributes significantly to the mechanical properties of the final polymer network.[2]

-

Reactive Diluent: In processes like ultraviolet (UV) curing, it acts as a reactive diluent, which helps to reduce viscosity while becoming part of the final cured film, thereby enhancing its properties.[2]

-

Intermediate for Synthesis: Hydrosilation of 1,2,4-trivinylcyclohexane is a key step in synthesizing sulfur silanes, which are used as coupling agents to improve the performance of automobile tires by reducing rolling resistance.[6][8]

Experimental Protocol: Radical Polymerization

This generalized protocol describes the radical polymerization of 1,2,4-trivinylcyclohexane to form a cross-linked polymer network.[2]

-

Objective: To polymerize 1,2,4-trivinylcyclohexane into a three-dimensional network.

-

Materials:

-

1,2,4-Trivinylcyclohexane (monomer)

-

Radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)

-

An appropriate solvent (if required)

-

Nitrogen or Argon gas for inert atmosphere

-

-

Procedure:

-

In a reaction vessel, dissolve the 1,2,4-trivinylcyclohexane and the radical initiator in the solvent (if used).

-

Purge the solution with an inert gas (Nitrogen or Argon) for at least 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the radical initiator and begin polymerization. The temperature will depend on the specific initiator used.

-

Maintain the reaction under an inert atmosphere and with stirring for the required duration. The multifunctional nature of TVCH will lead to gelation as the cross-linked network forms.[2]

-

After the reaction is complete, the resulting polymer can be precipitated, washed, and dried.

-

Stereoisomers

1,2,4-Trivinylcyclohexane has four geometric stereoisomers due to the different possible spatial arrangements of the vinyl groups on the cyclohexane ring. These are designated Isomer A, B, C, and D based on their elution order during fractional distillation.[6][8]

-

Isomer A: 1,trans-2,trans-4-trivinyl-cyclohexane

-

Isomer B: 1,trans-2,cis-4-trivinyl-cyclohexane

-

Isomer C: 1,cis-2,trans-4-trivinyl-cyclohexane

-

Isomer D: 1,cis-2,cis-4-trivinyl-cyclohexane[6]

Isomer A is often the most desirable for applications like hydrosilation, as it has been found to be more reactive under certain conditions.[6]

Safety and Handling

1,2,4-Trivinylcyclohexane is a combustible liquid and requires careful handling to avoid exposure and ensure stability.[1] The following table summarizes key safety information.

| Safety Aspect | Information | Citations |

| GHS Pictograms | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3][9] |

| Hazard Statements | H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][9] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. P261: Avoid breathing mist/vapors. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][10] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 dust mask (US) or type ABEK (EN14387) respirator filter. | [3][11] |

| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed. Store away from oxidizing agents. | [9] |

| Fire-fighting Measures | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1,2,4-trivinylcyclohexane. Various techniques are used to confirm its structure.

-

Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with major peaks (m/z) observed at 79, 67, and 93.[5]

-

Infrared Spectroscopy (IR): FTIR and ATR-IR spectra are available and show characteristic peaks for the vinyl groups and the cyclohexane backbone.[5]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are available from chemical suppliers and databases, which can be used to confirm the structure and isomeric composition.[12]

Conclusion

1,2,4-Trivinylcyclohexane (CAS 2855-27-8) is a highly functional and reactive molecule with significant applications in polymer and material science. Its utility as a monomer, cross-linking agent, and synthetic intermediate makes it a key component in the production of advanced materials with enhanced thermal and mechanical properties. A thorough understanding of its synthesis, isomer-specific properties, and safe handling protocols is essential for its effective and safe utilization in research and industrial settings. This guide provides a foundational resource for professionals working with this versatile compound.

References

- 1. CAS 2855-27-8: 1,2,4-Trivinylcyclohexane | CymitQuimica [cymitquimica.com]

- 2. Buy 1,2,4-Trivinylcyclohexane | 2855-27-8 [smolecule.com]

- 3. 1,2,4-トリビニルシクロヘキサン, 異性体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,2,4-TRIVINYLCYCLOHEXANE | 2855-27-8 [chemicalbook.com]

- 5. 1,2,4-Trivinylcyclohexane | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US8829257B2 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. WO2013012678A1 - this compound stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 1,2,4-三乙烯基环己烷,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1,2,4-TRIVINYLCYCLOHEXANE(2855-27-8) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Solubility of Trivinylcyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trivinylcyclohexane, a key monomer in polymer chemistry. Due to the limited availability of specific quantitative data in public literature, this document outlines a predictive solubility profile based on the molecule's chemical structure and provides a detailed experimental protocol for the gravimetric determination of its solubility in various organic solvents.

Predicted Solubility Profile

1,2,4-Trivinylcyclohexane is a non-polar hydrocarbon.[1] The fundamental principle of solubility, "like dissolves like," suggests that it will exhibit favorable solubility in non-polar organic solvents and be relatively insoluble in polar solvents, particularly water. While specific quantitative data is scarce, it is reported to be soluble in methanol. Based on its structure, this compound is expected to be miscible with a wide range of common non-polar and weakly polar organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a broad range of organic solvents. The table below is provided as a template for researchers to populate with experimentally determined values using the protocol outlined in the following section.

| Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Hexane | Non-polar Aliphatic | High | Data not available |

| Toluene | Non-polar Aromatic | High | Data not available |

| Diethyl Ether | Weakly Polar Ether | High | Data not available |

| Chloroform | Weakly Polar Halogenated | High | Data not available |

| Ethyl Acetate | Polar Aprotic | Moderate | Data not available |

| Acetone | Polar Aprotic | Moderate | Data not available |

| Methanol | Polar Protic | Soluble | Data not available |

| Ethanol | Polar Protic | Moderate | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | Data not available |

| Water | Polar Protic | Negligible | Data not available |

Experimental Protocol: Gravimetric Determination of Solubility

This section details a reliable gravimetric method for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Objective: To quantitatively determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

1,2,4-Trivinylcyclohexane (solute)

-

Organic solvent of interest (high purity grade)

-

Analytical balance (readability ±0.1 mg)

-

Thermostatic water bath or incubator with shaker

-

Calibrated thermometer

-

Screw-cap glass vials

-

Volumetric flasks

-

Glass syringes

-

Syringe filters (PTFE or other solvent-compatible material, 0.2 µm pore size)

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or desiccator

-

Fume hood

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an isothermal shaker set to the desired, constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The continued presence of undissolved solid confirms that the solution is saturated.

-

-

Sample Collection and Filtration:

-

Stop the agitation and allow the vial to remain in the thermostatic bath for at least 2 hours to permit the undissolved this compound to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately attach a syringe filter to the syringe.

-

Dispense a small amount of the solution to waste to ensure the filter is primed.

-

Accurately dispense a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish. Record the exact mass of the dish plus the solution.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a fume hood to allow the solvent to evaporate at ambient temperature. A gentle stream of nitrogen can be used to accelerate this process.

-

For higher-boiling point solvents, a vacuum oven set to a temperature well below the boiling point of this compound may be used.

-

-

Drying and Weighing:

-

Once the solvent appears to have completely evaporated, place the dish in a vacuum desiccator until a constant mass is achieved. This ensures the complete removal of any residual solvent.

-

Weigh the evaporation dish containing the dried this compound residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

trivinylcyclohexane molecular weight and formula

An In-Depth Technical Guide to Trivinylcyclohexane: Molecular Properties and Synthesis

Introduction

This compound (TVCH) is a cycloaliphatic compound featuring a cyclohexane (B81311) ring substituted with three vinyl groups. It serves as a valuable monomer and chemical intermediate, particularly in polymer chemistry and the synthesis of organosilanes. Its reactivity, driven by the presence of multiple vinyl groups, allows for its participation in various addition and polymerization reactions.[1] This guide provides a detailed overview of the core molecular and physical properties of this compound, with a focus on the common 1,2,4-isomer, and outlines a key experimental protocol for its synthesis.

Molecular Formula and Weight

This compound is a group of structural isomers, with the specific placement of the three vinyl groups on the cyclohexane ring defining each unique molecule. The most commonly referenced isomer is 1,2,4-trivinylcyclohexane (B37108). All isomers share the same fundamental chemical composition.

-

Linear Formula : C₆H₉(CH=CH₂)₃

-

Molecular Weight : Approximately 162.27 g/mol [2]

The CAS number for the 1,2,4-trivinylcyclohexane isomer, often sold as a mixture of its own stereoisomers, is 2855-27-8.[1][3][4]

Physicochemical Properties

The quantitative physical and chemical properties of 1,2,4-trivinylcyclohexane are crucial for its handling, storage, and application in experimental settings. This data is summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol [2] |

| Appearance | Clear, colorless to slightly yellow liquid[1][3] |

| Density | 0.836 g/mL at 25 °C[3][5][6] |

| Boiling Point | 85-88 °C at 20 mmHg[3][5][6] |

| Melting Point | < -60 °C[3] |

| Flash Point | 69 °C (156.2 °F) - closed cup[6] |

| Refractive Index (n₂₀/D) | 1.478[5][6] |

| Solubility | Insoluble in water; soluble in organic solvents[1] |

| CAS Number | 2855-27-8[1][3][4] |

Synthesis and Isomerization Workflow

This compound is primarily synthesized through the thermal isomerization of 1,5,9-cyclododecatriene (B1592173). The initial reaction yields a mixture of 1,2,4-trivinylcyclohexane stereoisomers. This mixture can then be subjected to an equilibration process to enrich the concentration of a specific, desired stereoisomer (referred to as Isomer A in patent literature), which has been found to be more efficient in subsequent reactions like hydrosilation.[7][8]

Caption: Synthesis and enrichment workflow for 1,2,4-trivinylcyclohexane isomers.

Experimental Protocols

Synthesis of 1,2,4-Trivinylcyclohexane via Thermal Isomerization

This protocol is based on methods described in patent literature for the industrial production of this compound from cyclododecatriene.[7][8][9]

Objective: To synthesize 1,2,4-trivinylcyclohexane by heating 1,5,9-cyclododecatriene.

Materials:

-

1,5,9-cyclododecatriene

-

High-temperature reactor or tube furnace

-

Distillation apparatus

-

Inert gas supply (e.g., Nitrogen)

-

Condenser and receiving flask

Methodology:

-

Reactor Setup: The reaction is typically carried out in a continuous or intermittent flow system. A tube furnace or similar apparatus capable of reaching temperatures up to 650°C is used.

-

Inert Atmosphere: The system is purged with an inert gas, such as nitrogen, to prevent oxidation. The process can be run at pressures ranging from reduced pressure (1 mmHg) to atmospheric pressure.[9]

-

Isomerization: 1,5,9-cyclododecatriene is introduced into the heated reaction zone. The temperature is maintained between 400°C and 600°C. A particularly suitable range is 450°C to 550°C, as lower temperatures result in slow conversion, while higher temperatures can cause cleavage to byproducts like butadiene.[7][9]

-

Condensation: The reaction products exit the heated zone and are passed through a condenser. The resulting liquid condensate, containing unreacted starting material and the this compound product, is collected in a receiving flask.

-

Purification: The collected condensate is purified via fractional distillation. After a small quantity of low-boiling first runnings, the 1,2,4-trivinylcyclohexane product distills over at approximately 86-90°C under reduced pressure (e.g., 11-20 mmHg).[4][9] Unreacted cyclododecatriene is recovered as a higher-boiling fraction.

Isomer Enrichment (Optional Step): To enrich the product in the lowest boiling geometric isomer (Isomer A), the synthesized this compound mixture is subjected to an additional equilibration step. This involves heating the mixture in either the vapor or liquid phase at a temperature between 180°C and 375°C.[8][10] This process alters the stereoisomeric ratio, increasing the concentration of the desired isomer, which can then be further purified by distillation.

Safety and Handling

This compound is classified as an irritant.[2][4]

-

Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[6] It may also cause respiratory irritation (H335).[2][6]

-

Precautions: When handling, wear appropriate personal protective equipment (PPE), including gloves and eye protection. Work in a well-ventilated area or under a fume hood to avoid inhaling vapors. Keep away from open flames and hot surfaces, as it is a combustible liquid.[6]

-

Storage: Store in a cool, dark, and well-ventilated place, away from oxidizing agents. Keep the container tightly closed.

Applications

The primary application of this compound lies in its role as a monomer and cross-linking agent in polymer production.[1] Its multiple reactive sites are also utilized in the synthesis of specialty chemicals, such as sulfur silanes, which are used as coupling agents to improve the performance of materials like automobile tires.[7]

References

- 1. CAS 2855-27-8: 1,2,4-Trivinylcyclohexane | CymitQuimica [cymitquimica.com]

- 2. 1,2,4-Trivinylcyclohexane | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,4-Trivinylcyclohexane, mixture of isomers | C12H18 - BuyersGuideChem [buyersguidechem.com]

- 4. echemi.com [echemi.com]

- 5. 1,2,4-TRIVINYLCYCLOHEXANE | 2855-27-8 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WO2013012678A1 - this compound stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 8. US8829257B2 - this compound stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 9. US3011003A - Process for the preparation of trivinyl cyclohexanes - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Spectroscopic Analysis of 1,2,4-Trivinylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,2,4-trivinylcyclohexane (B37108) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document details experimental protocols, presents spectral data in a structured format, and offers visual representations of analytical workflows and interpretation logic.

Introduction

1,2,4-Trivinylcyclohexane is a cyclic olefin containing a cyclohexane (B81311) ring substituted with three vinyl groups.[1] Its structure presents an interesting case for spectroscopic analysis due to the presence of both saturated aliphatic protons and unsaturated vinyl protons, leading to a complex spectrum that provides significant structural information. This guide will focus on the interpretation of ¹H NMR, ¹³C NMR, and FTIR spectra to elucidate the molecular structure of this compound.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra are crucial for accurate structural elucidation. The following protocols are based on standard laboratory procedures for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

A homogenous solution is essential for obtaining high-resolution NMR spectra.

-

Analyte: 1,2,4-Trivinylcyclohexane (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice due to its excellent dissolving power for nonpolar organic compounds and its single, well-characterized residual peak.

-

Procedure:

-

Accurately weigh the 1,2,4-trivinylcyclohexane sample in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform.

-

Gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is between 4 and 5 cm.

-

2.1.2. ¹H NMR Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

2.1.3. ¹³C NMR Spectroscopy

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Angle: 45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Decoupling: Proton broadband decoupling.

-

Reference: Tetramethylsilane (TMS) at 0 ppm (or the solvent peak of CDCl₃ at 77.16 ppm).

-

Fourier Transform Infrared (FTIR) Spectroscopy

For a neat liquid sample like 1,2,4-trivinylcyclohexane, the Attenuated Total Reflectance (ATR) or neat liquid film method can be employed.

2.2.1. Sample Preparation (Neat Liquid Film)

-

Place one to two drops of the liquid 1,2,4-trivinylcyclohexane onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin, uniform liquid film.

-

Mount the plates in the spectrometer's sample holder.

2.2.2. Instrumental Analysis

-

Instrument: A Fourier Transform Infrared Spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the spectroscopic analysis of 1,2,4-trivinylcyclohexane. Note: As 1,2,4-trivinylcyclohexane is often supplied as a mixture of isomers, the observed spectra may show multiple peaks for chemically similar but magnetically inequivalent nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,2,4-trivinylcyclohexane is complex, with signals corresponding to the vinyl and aliphatic cyclohexane protons.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.0 | m | 3H | -CH=CH₂ (methine of vinyl) |

| ~ 4.8 - 5.2 | m | 6H | -CH=CH₂ (methylene of vinyl) |

| ~ 1.0 - 2.2 | m | 9H | Cyclohexane ring protons |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) / ppm | Assignment |

| ~ 140 - 145 | -C H=CH₂ (methine of vinyl) |

| ~ 110 - 115 | -CH=C H₂ (methylene of vinyl) |

| ~ 25 - 45 | Cyclohexane ring carbons |

FTIR Spectral Data

The FTIR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium | =C-H stretch (vinyl) |

| ~ 2925, 2850 | Strong | C-H stretch (aliphatic, cyclohexane) |

| ~ 1640 | Medium | C=C stretch (vinyl) |

| ~ 1450 | Medium | CH₂ scissoring (cyclohexane) |

| ~ 990, 910 | Strong | =C-H bend (out-of-plane, vinyl) |

Visualizations

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Logic for IR Spectrum Interpretation

Caption: Interpretation logic for the FTIR spectrum.

References

The Genesis of Trivinylcyclohexane: A Technical Chronicle of Synthesis and Discovery

For Immediate Release

A deep dive into the discovery and historical synthesis of trivinylcyclohexane reveals a fascinating interplay of industrial catalysis and fundamental organic chemistry. This technical guide illuminates the core synthetic pathways, experimental protocols, and the evolution of our understanding of these versatile molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis.

The primary route to this compound, specifically the 1,2,4-isomer, emerged from the pioneering work of Günther Wilke and coworkers. Their research demonstrated that 1,5,9-cyclododecatriene (B1592173) (CDT), a trimer of butadiene readily available through organometallic catalysis, undergoes a thermal rearrangement to yield 1,2,4-trivinylcyclohexane. This process, typically conducted at temperatures ranging from 300 to 650 °C, laid the foundation for the production of this important chemical intermediate.[1][2]

The thermal isomerization of 1,5,9-cyclododecatriene is a complex reaction that yields a mixture of stereoisomers of 1,2,4-trivinylcyclohexane. These isomers, often designated A, B, C, and D in order of their boiling points, are formed in varying ratios depending on the reaction conditions. Later innovations in the field have focused on methods to enrich the product mixture with the most desirable isomer, "Isomer A," through processes of equilibration and fractional distillation.[1][3]

While the thermal rearrangement of 1,5,9-cyclododecatriene is the most established method, other synthetic strategies, such as direct vinylation, dehydrohalogenation, and Diels-Alder reactions, have been conceptually proposed, though detailed experimental protocols for this compound synthesis via these routes are less common in the literature.

Core Synthesis: Thermal Rearrangement of 1,5,9-Cyclododecatriene

The cornerstone of this compound synthesis is the thermal isomerization of 1,5,9-cyclododecatriene. This reaction is believed to proceed through a-sigmatropic rearrangement, a class of pericyclic reactions known as the Cope rearrangement.[4][5][6][7][8] In this concerted process, the cyclic triene undergoes a reorganization of its electrons and atoms to form the more thermodynamically stable this compound structure.

The reaction can be performed with or without a catalyst. When employed, catalysts such as palladium, chromium oxide, or iron oxides can influence the reaction rate and selectivity. The choice of reaction parameters, including temperature, pressure, and residence time, significantly impacts the conversion of the starting material and the distribution of the resulting isomers.[1]

Experimental Protocols

Synthesis of 1,2,4-Trivinylcyclohexane via Thermal Rearrangement of 1,5,9-Cyclododecatriene (General Procedure):

A stream of 1,5,9-cyclododecatriene is vaporized and passed through a hot tube reactor. The reactor is typically maintained at a temperature between 400 °C and 600 °C.[1][3] The pressure can be varied from sub-atmospheric to atmospheric. The vapor is then cooled and condensed to collect the crude product, which is a mixture of unreacted 1,5,9-cyclododecatriene and various stereoisomers of 1,2,4-trivinylcyclohexane. The crude product is subsequently purified by fractional distillation to separate the this compound isomers from the starting material and other byproducts.[2]

Enrichment of 1,2,4-Trivinylcyclohexane Isomer A:

To increase the concentration of the lowest boiling isomer (Isomer A), the initial mixture of isomers is subjected to an equilibration step. This involves heating the isomer mixture in either the vapor or liquid phase at a temperature between 180 °C and 375 °C.[1][3] This process allows for the interconversion of the isomers, leading to a mixture with a higher proportion of the thermodynamically favored Isomer A. The equilibrated mixture is then carefully purified by fractional distillation to isolate the enriched Isomer A.[1]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Conditions for the Synthesis of 1,2,4-Trivinylcyclohexane

| Parameter | Value | Reference |

| Starting Material | 1,5,9-Cyclododecatriene | [1] |

| Temperature Range | 300 - 650 °C | [1][2] |

| Preferred Temperature | 450 - 550 °C | [1][2] |

| Pressure | 1 mbar - 1.2 bar | [3] |

| Catalyst (optional) | Palladium, Chromium Oxide, Iron Oxides | [1] |

Table 2: Isomer Enrichment of 1,2,4-Trivinylcyclohexane

| Process Step | Temperature Range | Result | Reference |

| Equilibration | 180 - 375 °C | Increased molar ratio of Isomer A to Isomer B | [1][3] |

| Final Molar Ratio (A:B) | - | 2.4:1 to 3.5:1 | [1] |

Table 3: Physical Properties of 1,2,4-Trivinylcyclohexane (Mixture of Isomers)

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [9][10][11] |

| Molecular Weight | 162.27 g/mol | [12] |

| Boiling Point | 85-88 °C @ 20 mmHg | |

| Density | 0.836 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.478 |

Signaling Pathways and Experimental Workflows

The synthesis and purification of this compound can be visualized through the following diagrams.

Synthesis of 1,3,5-Trivinylcyclohexane

Information regarding the specific synthesis of 1,3,5-trivinylcyclohexane is less prevalent in readily available literature compared to its 1,2,4-isomer. However, the photochemical isomerization of 1,5,9-cyclododecatriene has been reported to produce a small yield of this compound, including the 1,2,4-isomers, suggesting that alternative energy sources can also induce this complex rearrangement. Notably, this photochemical approach did not yield the symmetrical 1,3,5-trivinylcyclohexane, indicating a mechanistic preference for the formation of the 1,2,4-isomer under these conditions.[13] Further research into alternative synthetic routes may be necessary to efficiently produce the 1,3,5-isomer.

References

- 1. US8829257B2 - this compound stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 2. US3011003A - Process for the preparation of trivinyl cyclohexanes - Google Patents [patents.google.com]

- 3. WO2013012678A1 - this compound stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 4. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CAS 2855-27-8: 1,2,4-Trivinylcyclohexane | CymitQuimica [cymitquimica.com]

- 10. 1,2,4-Trivinylcyclohexane (mixture of isomers) [cymitquimica.com]

- 11. scbt.com [scbt.com]

- 12. 1,2,4-Trivinylcyclohexane | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Catalysed isomerisation reactions of cyclododeca-1,5,9-triene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Thermal Rearrangement of 1,5,9-Cyclododecatriene: A Technical Guide on the Cope Rearrangement

Disclaimer: The specific thermal rearrangement of 1,5,9-cyclododecatriene (B1592173) (CDT) to 1,2,3,4-tetrahydro-5-vinylcyclohexa-1,3-diene (TVCH) is not a well-documented reaction in the reviewed scientific literature. This guide will provide an in-depth overview of the Cope rearrangement, the pericyclic reaction that would govern such a transformation, using the CDT to TVCH reaction as a hypothetical example to illustrate the principles.

Introduction

The thermal rearrangement of 1,5-dienes is a classic example of a pericyclic reaction known as the Cope rearrangement. This reaction proceeds through a concerted,[1][1]-sigmatropic shift, meaning it involves a cyclic transition state of six electrons and the simultaneous breaking and formation of sigma and pi bonds. 1,5,9-Cyclododecatriene, with its 1,5-diene subunit, is a potential candidate for this type of transformation. This technical guide will delve into the mechanism of the Cope rearrangement, provide hypothetical experimental parameters, and outline a general protocol for studying such a reaction.

The Cope Rearrangement: A Mechanistic Overview

The Cope rearrangement is a thermally allowed process that proceeds through a highly ordered, chair-like transition state to minimize steric interactions.[2][3] It is a reversible reaction, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the starting diene and the rearranged product.[2] Factors that can drive the reaction towards the product include the formation of a more substituted, and thus more stable, double bond or the release of ring strain.

In the hypothetical rearrangement of cis,trans,trans-1,5,9-cyclododecatriene to TVCH, the reaction would proceed through a boat-like transition state due to the constraints of the cyclic system. The driving force for this hypothetical reaction would be the formation of a conjugated diene system in the product, which is thermodynamically more stable than the isolated dienes in the starting material.

Signaling Pathway Diagram

The following diagram illustrates the hypothetical Cope rearrangement of 1,5,9-cyclododecatriene to TVCH.

Quantitative Data for a General Cope Rearrangement

Since specific data for the CDT to TVCH rearrangement is unavailable, the following tables summarize typical conditions and potential outcomes for general Cope rearrangements of 1,5-dienes, which can serve as a starting point for experimental design.

Table 1: Typical Experimental Conditions for Thermal Cope Rearrangements

| Parameter | Value | Rationale |

| Temperature | 150 - 300 °C | To overcome the activation energy barrier of the concerted reaction.[3][4] |

| Reaction Time | 1 - 24 hours | Dependent on temperature and substrate reactivity. |

| Solvent | High-boiling, inert solvents (e.g., decalin, diphenyl ether) or solvent-free (neat) | To achieve the necessary high temperatures and avoid side reactions. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent oxidation of the dienes at high temperatures. |

| Pressure | Atmospheric or sealed tube | To prevent evaporation of volatile reactants and products. |

Table 2: Factors Influencing Reaction Outcome

| Factor | Effect on Equilibrium/Rate |

| Product Stability | Equilibrium favors the more thermodynamically stable isomer (e.g., conjugated dienes, more substituted double bonds).[2] |

| Ring Strain | Release of ring strain in the starting material can be a strong driving force for the rearrangement.[4] |

| Steric Hindrance | Bulky substituents can influence the preferred transition state geometry and reaction rate. |

| Catalysis | While typically a thermal reaction, some Lewis acids or transition metals can catalyze Cope-type rearrangements at lower temperatures. |

Experimental Protocols

The following is a generalized experimental protocol for conducting a thermal rearrangement of a 1,5-diene. This protocol should be adapted and optimized for the specific substrate and desired outcome.

General Experimental Workflow

References

Navigating the Safety Landscape of Trivinylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of trivinylcyclohexane. The following sections detail the physical and chemical properties, toxicological data, hazard classifications, and recommended safety procedures. This document is intended for use by trained professionals in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid.[1][2] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈ | [1][2][3] |

| Molecular Weight | 162.27 g/mol | [1][3][4] |

| CAS Number | 2855-27-8 | [1][3][4] |

| Appearance | Clear colorless to slightly yellow liquid | [1][2][5] |

| Boiling Point | 85-88 °C at 20 mmHg | [1][4][6] |

| Melting Point | < -60 °C | [1][7] |

| Density | 0.836 g/mL at 25 °C | [1][4][6] |

| Flash Point | 68.9 °C (closed cup) | [1][4] |

| Autoignition Temperature | 270 °C | [5] |

| Solubility | Insoluble in water; Soluble in methanol | [2][5] |

| Refractive Index | n20/D 1.478 | [4][8] |

Toxicological Information and Hazard Classification

A summary from an acute oral toxicity study in rats indicated "changes of the gastrointestinal tract and liver and symptoms indicative of neurotoxicity".[1] However, the detailed experimental protocol and quantitative results of this study are not publicly available.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

| Hazard Statement | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation. | [3][5][8] |

| Serious Eye Irritation | H319 | Causes serious eye irritation. | [3][5] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [3][4] |

| Combustible Liquid | H227 | Combustible liquid. | [9] |

Hazard Pictograms:

Summary of Toxicological Effects

-

Skin: Causes skin irritation and may cause an allergic skin reaction (skin sensitization).[3][5]

-

Eyes: Causes serious eye irritation.[3][5] May cause irreversible eye damage.[10]

-

Ingestion: Based on animal studies, potential for gastrointestinal tract and liver effects, as well as neurotoxicity.[1]

-

Carcinogenicity: No ingredients are listed as probable, possible, or confirmed human carcinogens by IARC or NTP.[10]

Experimental Protocols

An extensive search of scientific and regulatory databases did not yield detailed experimental protocols for toxicological studies specifically on this compound. For researchers designing such studies, it is recommended to adapt standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing. Examples of relevant guidelines would include:

-

OECD Test Guideline 402: Acute Dermal Toxicity

-

OECD Test Guideline 403: Acute Inhalation Toxicity

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay

Signaling Pathways and Metabolism

There is no specific information available in the reviewed literature regarding the signaling pathways affected by this compound.

Generally, vinyl compounds can undergo metabolic activation by cytochrome P450 enzymes to form reactive epoxides. These epoxides can then be detoxified or may bind to cellular macromolecules, which can be a mechanism of toxicity. The diagram below illustrates this generalized metabolic pathway. It is important to note that this is a potential pathway and has not been experimentally confirmed for this compound.

Caption: Generalized metabolic pathway for vinyl compounds.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety when working with this compound.

Engineering Controls

-

Work in a well-ventilated area.[5]

-

Use local exhaust ventilation to control airborne concentrations.[11]

-

Ensure an eyewash station and safety shower are readily accessible.[11]

Personal Protective Equipment

The following PPE is recommended when handling this compound:

| PPE Type | Specification | Source(s) |

| Eye Protection | Tightly fitting safety goggles or face shield. | [5][10] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). The suitability of gloves should be discussed with the manufacturer. | [5][10] |

| Skin and Body Protection | Protective suit, lab coat, and safety shoes. | [5][10] |

| Respiratory Protection | If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge. | [10] |

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for safe laboratory handling.

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures and seek medical attention as needed.

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [5] |

| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5] |

The following flowchart provides a decision-making guide for first aid in case of accidental exposure.

Caption: First aid procedures for different exposure routes.

Fire and Explosion Hazards

This compound is a combustible liquid.[9]

-

Flash Point: 69 °C[5]

-

Suitable Extinguishing Media: Dry chemical, foam, carbon dioxide.[5]

-

Unsuitable Extinguishing Media: Water jet, as it may scatter and spread the fire.[5]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[5]

-